2-bromo-N-[2-(4-tert-butylphenoxy)ethyl]benzamide
Overview
Description
2-bromo-N-[2-(4-tert-butylphenoxy)ethyl]benzamide is an organic compound with the molecular formula C19H22BrNO2 and a molecular weight of 376.29 g/mol . This compound is characterized by the presence of a bromine atom, a tert-butyl group, and a phenoxyethyl group attached to a benzamide core. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(4-tert-butylphenoxy)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-tert-butylphenol and 2-bromobenzoyl chloride.
Formation of Intermediate: 4-tert-butylphenol is reacted with ethylene oxide to form 2-(4-tert-butylphenoxy)ethanol.
Final Product Formation: The intermediate 2-(4-tert-butylphenoxy)ethanol is then reacted with 2-bromobenzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(4-tert-butylphenoxy)ethyl]benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Electrophilic Substitution: Reagents like nitric acid or sulfuric acid can be employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Scientific Research Applications
2-bromo-N-[2-(4-tert-butylphenoxy)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(4-tert-butylphenoxy)ethyl]benzamide involves its interaction with specific molecular targets. The bromine atom and the phenoxyethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-tert-butylphenol: Shares the tert-butyl and bromine functional groups but lacks the benzamide moiety.
2-bromo-N-tert-butylbenzamide: Similar structure but with a tert-butyl group directly attached to the nitrogen atom.
2-bromo-4-tert-butylaniline: Contains a bromine and tert-butyl group but differs in the amine functionality.
Uniqueness
2-bromo-N-[2-(4-tert-butylphenoxy)ethyl]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the bromine atom and the phenoxyethyl group attached to the benzamide core makes it distinct from other similar compounds.
Properties
IUPAC Name |
2-bromo-N-[2-(4-tert-butylphenoxy)ethyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO2/c1-19(2,3)14-8-10-15(11-9-14)23-13-12-21-18(22)16-6-4-5-7-17(16)20/h4-11H,12-13H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXUUDFKSIDEAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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